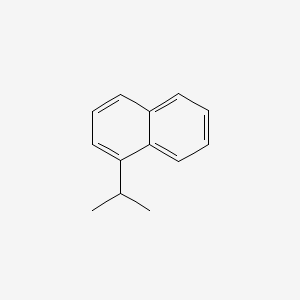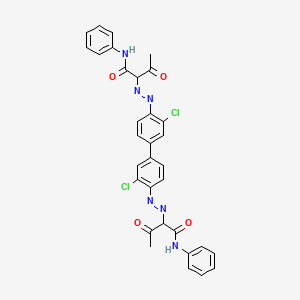
2-Butene, 1,4-dibromo-
Übersicht
Beschreibung
2-Butene, 1,4-dibromo- is an organic compound with the molecular formula C4H6Br2. It is a dibromo derivative of butene, specifically substituted at the 1 and 4 positions. This compound exists in different stereoisomeric forms, with the (E)-isomer being one of the most studied. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Butene, 1,4-dibromo- can be synthesized through the bromination of 1,3-butadiene. The reaction involves the addition of bromine (Br2) to the double bonds of 1,3-butadiene, resulting in the formation of 2-Butene, 1,4-dibromo-. The reaction is typically carried out in an inert solvent such as chloroform or carbon tetrachloride at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of 2-Butene, 1,4-dibromo- follows similar principles but is optimized for higher yields and efficiency. The process involves continuous bromination of 1,3-butadiene in a controlled environment, with careful monitoring of temperature and bromine concentration to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butene, 1,4-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, 2-Butene, 1,4-dibromo- can undergo dehydrohalogenation to form butadiene.
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of different substituted butenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium hydroxide (KOH) in ethanol.
Addition: Various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Substitution: Formation of 1,4-dihydroxy-2-butene or 1,4-diamino-2-butene.
Elimination: Formation of 1,3-butadiene.
Addition: Formation of various substituted butenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butene, 1,4-dibromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, including polymers and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Butene, 1,4-dibromo- involves its reactivity with nucleophiles and its ability to undergo substitution and elimination reactions. The bromine atoms in the molecule are highly reactive and can be displaced by nucleophiles, leading to the formation of various substituted products. The compound can also form cyclic intermediates, such as bromonium ions, which play a crucial role in its reactivity .
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromo-2-butene: Another dibromo derivative of butene with similar reactivity.
1,4-Dichloro-2-butene: A dichloro analogue with different reactivity due to the presence of chlorine atoms.
1,4-Diiodo-2-butene: A diiodo analogue with unique properties due to the larger size and lower electronegativity of iodine atoms.
Uniqueness: 2-Butene, 1,4-dibromo- is unique due to its specific substitution pattern and the presence of bromine atoms, which impart distinct reactivity and chemical properties. Its ability to undergo various substitution and elimination reactions makes it a versatile compound in organic synthesis .
Eigenschaften
IUPAC Name |
1,4-dibromobut-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXLHIUHKIVPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859544 | |
| Record name | 1,4-Dibromo-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-12-5 | |
| Record name | 1,4-Dibromo-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibromo-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![sodium;5-methyl-2-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B7822428.png)









